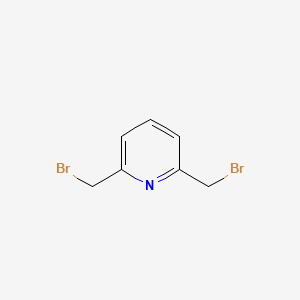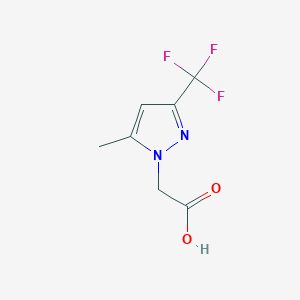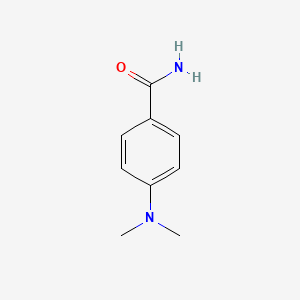
2,6-Bis(bromomethyl)pyridine
Übersicht
Beschreibung
2,6-Bis(bromomethyl)pyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, where two bromomethyl groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive bromomethyl groups .
Vorbereitungsmethoden
2,6-Bis(bromomethyl)pyridine can be synthesized through the bromination of 2,6-dimethylpyridine. The process involves the following steps :
Starting Material: 2,6-dimethylpyridine.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reaction Conditions: The mixture is heated to reflux, allowing the bromination to occur at the methyl groups, resulting in the formation of this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
2,6-Bis(bromomethyl)pyridine undergoes various types of chemical reactions due to the presence of reactive bromomethyl groups :
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the bromomethyl groups can yield 2,6-dimethylpyridine.
Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Wissenschaftliche Forschungsanwendungen
2,6-Bis(bromomethyl)pyridine has several applications in scientific research :
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Coordination Chemistry: The compound is employed in the preparation of ligands for metal complexes, which are used in catalysis and material science.
Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of 2,6-Bis(bromomethyl)pyridine primarily involves its ability to act as an electrophile due to the presence of bromomethyl groups . These groups can readily undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(bromomethyl)pyridine can be compared with other similar compounds such as 2,6-dichloromethylpyridine and 2,6-dimethylpyridine :
2,6-Dichloromethylpyridine: Similar in structure but with chlorine atoms instead of bromine. It is less reactive due to the lower reactivity of chlorine compared to bromine.
2,6-Dimethylpyridine: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions but useful as a starting material for further functionalization.
The uniqueness of this compound lies in its high reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2,6-bis(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSYCOAZVHGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345314 | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7703-74-4 | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Bis(bromomethyl)pyridine?
A1: The molecular formula of this compound is C7H7Br2N, and its molecular weight is 264.95 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , , , ]
Q3: Has the crystal structure of this compound been determined?
A3: Yes, single-crystal X-ray diffraction studies have revealed the solid-state structure of this compound. The molecule adopts a conformation where the C-Br vectors of the bromomethyl groups are oriented nearly perpendicular to the pyridine ring and extend to opposite sides. []
Q4: How does this compound typically react?
A4: Due to the presence of two reactive bromomethyl groups, this compound readily undergoes nucleophilic substitution reactions. This reactivity makes it a versatile building block for synthesizing various macrocyclic ligands, cryptands, and other complex molecules. [, , , , , , , , , , ]
Q5: Can you provide examples of macrocycles synthesized using this compound?
A5: Certainly! this compound serves as a key precursor for synthesizing macrocycles containing nitrogen and sulfur donor atoms. For instance, it reacts with 2,3-quinoxalinedithiol to form a macrocyclic ligand precursor, bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine. [] Another example involves its reaction with 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, leading to a novel macrocycle incorporating the 4,5-dithio-1,3-dithiole-2-thione unit. []
Q6: What is the significance of synthesizing pyridine-containing macrocycles?
A6: Pyridine-containing macrocycles are of great interest in coordination chemistry due to their ability to form stable complexes with various metal ions. These complexes exhibit diverse applications in catalysis, sensing, and material science. [, , , , , ]
Q7: Are there any applications of this compound in medicinal chemistry?
A7: Yes, this compound has been employed in the synthesis of novel polyazapyridinophanes exhibiting potent antibacterial activity. [] It is also utilized in preparing chiral imidazolium cyclophanes that demonstrate enantioselective recognition for amino acids and their derivatives, potentially paving the way for new chiral separation techniques and asymmetric catalysts. [, ]
Q8: Has this compound been used in the synthesis of cryptands?
A8: Absolutely! this compound reacts with hexaazamacrocycles to form chiral cryptands capable of selectively binding alkali metal ions like sodium and potassium. [] A bis-triazacyclononane tris-pyridyl N9-azacryptand ligand synthesized using this compound exhibited preferential binding towards lead(II) cations. []
Q9: Are there any notable examples of metal complexes incorporating ligands derived from this compound?
A9: A wide range of metal complexes, including those of manganese(II), cobalt(II), copper(II), silver(I), zinc(II), and cadmium(II), have been synthesized using ligands derived from this compound. These complexes are often characterized by physical and spectroscopic measurements, revealing the coordination behavior of the ligands and their potential applications. [, , , , , ]
Q10: Has computational chemistry been employed in studying this compound and its derivatives?
A10: Yes, computational studies, including DFT calculations, have been performed to investigate the reaction mechanisms and properties of this compound derivatives, particularly in the context of ethylene polymerization catalysis. These studies provide valuable insights into the structure-activity relationships and guide the design of more efficient catalysts. []
Q11: What are the safety considerations associated with handling this compound?
A11: As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is recommended to wear appropriate personal protective equipment, such as gloves and eye protection, and work in a well-ventilated area. Consult the compound's safety data sheet for detailed safety information. []
Q12: Is there any information available regarding the environmental impact of this compound?
A12: While specific data on the environmental impact of this compound might be limited, it's crucial to handle and dispose of the compound responsibly. Following established guidelines for chemical waste disposal is essential to minimize potential environmental risks. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















